5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Description
Chemical Structure and Properties 5-[4-(4-Fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS: 324009-08-7, 324009-07-6, 324009-05-4) is a pyrazole derivative featuring a piperazine ring substituted with a 4-fluorophenyl group. The pyrazole core is further modified with a methyl group at position 1, a trifluoromethyl group at position 3, and a carbonitrile moiety at position 2.
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N5/c1-23-15(13(10-21)14(22-23)16(18,19)20)25-8-6-24(7-9-25)12-4-2-11(17)3-5-12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACADTMYZRABHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119829 | |
| Record name | 5-[4-(4-Fluorophenyl)-1-piperazinyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324009-05-4 | |
| Record name | 5-[4-(4-Fluorophenyl)-1-piperazinyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324009-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(4-Fluorophenyl)-1-piperazinyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse sources.
Chemical Structure and Synthesis
The compound features a pyrazole core substituted with a trifluoromethyl group and a piperazine moiety, which are known to enhance biological activity. The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent functionalization to obtain the desired derivatives. Notably, the synthesis of related pyrazole derivatives has been reported to yield products with good to excellent efficiency under mild conditions .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory activity. A study highlighted the COX-1 and COX-2 inhibitory effects of various pyrazoles, including those structurally similar to our compound. For instance, specific derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium . The selectivity for COX-2 over COX-1 suggests a favorable safety profile regarding gastrointestinal side effects.
Antimicrobial Activity
The compound has shown potential as an antifungal agent. Mixtures containing pyrazole derivatives have been effective against a broad spectrum of phytopathogenic fungi, particularly within the Ascomycetes and Basidiomycetes classes. These findings suggest that 5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile could be utilized in agricultural applications for crop protection against fungal pathogens .
Inhibition of p38 MAP Kinase
A related study identified compounds with structural similarities that act as selective inhibitors of p38 MAP kinase. These inhibitors were optimized based on crystallographic data, leading to improved drug-like properties and oral bioavailability. Such activity is crucial in inflammatory diseases and cancer therapy .
Case Studies
- Anti-inflammatory Efficacy : In a carrageenan-induced rat paw edema model, compounds similar to 5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exhibited significant anti-inflammatory effects, with minimal degenerative changes observed in histopathological evaluations of treated tissues .
- Fungal Resistance : Field studies utilizing formulations containing the compound showed effective control of fungal infections in crops, demonstrating its practical application in agriculture and environmental sustainability .
Research Findings Summary
Scientific Research Applications
5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula and a molecular weight of 353.32 g/mol. It is a pyrazole derivative featuring a trifluoromethyl group and a piperazine moiety, which contributes to its biological activity.
Chemical Structure and Synthesis
The synthesis of 5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent functionalization to obtain the desired derivatives. The compound features a pyrazole core substituted with a trifluoromethyl group and a piperazine moiety, which are known to enhance biological activity.
5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound of interest in medicinal chemistry because of its potential biological activities.
Anti-inflammatory Properties
Pyrazole derivatives, including those structurally similar to this compound, have demonstrated anti-inflammatory activity. Studies have highlighted the COX-1 and COX-2 inhibitory effects of these pyrazoles, with some derivatives showing IC50 values comparable to anti-inflammatory drugs like diclofenac sodium. The selectivity for COX-2 over COX-1 suggests a potentially favorable safety profile with fewer gastrointestinal side effects.
Antimicrobial Activity
This compound has potential as an antifungal agent. Pyrazole derivatives have been effective against a broad spectrum of phytopathogenic fungi, particularly within the Ascomycetes and Basidiomycetes classes. These findings suggest potential applications in agriculture for crop protection against fungal pathogens.
Inhibition of p38 MAP Kinase
Related compounds with structural similarities have been identified as selective inhibitors of p38 MAP kinase. Optimization based on crystallographic data has led to improved drug-like properties and oral bioavailability. Such activity is relevant in treating inflammatory diseases and cancer.
Anti-inflammatory Efficacy
In a carrageenan-induced rat paw edema model, compounds similar to 5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exhibited significant anti-inflammatory effects, with minimal degenerative changes observed in histopathological evaluations of treated tissues.
Fungal Resistance
Field studies utilizing formulations containing the compound showed effective control of fungal infections in crops, demonstrating its practical application in agriculture and environmental sustainability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous derivatives, focusing on substituent variations, molecular weights, and inferred biological implications:
Key Observations :
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound may enhance metabolic stability and receptor affinity compared to 3-methoxyphenyl (CAS 324009-16-7), which introduces bulkier and more electron-donating properties .
Heteroaromatic Modifications :
- Replacing the phenyl group with 2-pyridinyl (CAS 324009-11-2) reduces molecular weight and introduces nitrogen, which may improve solubility and binding to metal-containing enzymes .
Antiviral and Antimicrobial Activity :
- A structurally related compound, 5-((5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl)methyleneamino)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile, demonstrated potent anti-tobacco mosaic virus (TMV) activity (EC50 = 105 μg/mL), attributed to the trifluoromethyl and fluorophenyl groups .
CNS Modulation :
- Piperazine-containing compounds often target serotonin and dopamine receptors. The target compound’s 4-fluorophenyl-piperazino group aligns with structural features of antipsychotic drugs (e.g., aripiprazole), suggesting CNS applications warrant further study .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of pyrazole precursors followed by piperazine substitution. For example, analogous compounds are synthesized via nucleophilic substitution of halogenated pyrazoles with fluorophenyl-piperazine derivatives under alkaline conditions . Key parameters include temperature control (e.g., 60–80°C for substitution reactions), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize by-products. Characterization via LC-MS and H/C NMR is essential to confirm purity and regiochemistry.
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while F NMR is critical for resolving trifluoromethyl and fluorophenyl groups. X-ray crystallography (as applied to structurally similar pyrazole derivatives ) resolves stereochemical ambiguities, particularly for the piperazine moiety. IR spectroscopy identifies functional groups like nitriles (C≡N stretch ~2200 cm) and secondary amines (N-H bend ~1500 cm).
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens should include enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets, based on structural analogs ) and cytotoxicity profiling (MTT assay in HEK-293 or HepG2 cells). For neuroactive potential, receptor-binding studies (e.g., serotonin or dopamine receptors) are suggested due to the piperazine moiety’s known pharmacological relevance .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing fluorinated by-products?
- Methodological Answer : Fluorinated by-products often arise from incomplete substitution or hydrolysis. Optimize via:
- Catalytic Systems : Use Pd-catalyzed cross-coupling for C-N bond formation to enhance regioselectivity .
- Protecting Groups : Protect reactive sites (e.g., nitrile groups) during piperazine coupling .
- In Situ Monitoring : Employ inline FTIR or HPLC to track reaction progress and adjust conditions dynamically .
Q. What computational strategies can predict binding affinities and selectivity for target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like carbonic anhydrase isoforms . Density Functional Theory (DFT) calculates electrostatic potentials of the trifluoromethyl group to rationalize hydrophobic interactions . Validate predictions with Surface Plasmon Resonance (SPR) for binding kinetics .
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
- Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Strategies include:
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites in liver microsomes .
- Formulation Adjustments : Incorporate PEGylation or liposomal encapsulation to enhance solubility .
- Pharmacokinetic Modeling : Apply PBPK models to correlate in vitro IC with in vivo efficacy .
Q. What structural modifications could improve the compound’s pharmacokinetic profile?
- Methodological Answer :
- Bioisosteric Replacement : Replace the nitrile group with a tetrazole to enhance metabolic stability .
- Piperazine Substituents : Introduce methyl or acetyl groups to modulate blood-brain barrier penetration .
- Pro-drug Design : Link the pyrazole core to ester moieties for controlled release .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s enzyme inhibition potency?
- Methodological Answer : Variability may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using:
- Reference Inhibitors : Include positive controls (e.g., acetazolamide for carbonic anhydrase ).
- Buffer Systems : Use consistent Tris-HCl (pH 7.4) or HEPES buffers to avoid ionization artifacts.
- Statistical Validation : Apply Bland-Altman analysis to compare inter-laboratory data .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
